molecular formula C17H22ClNO3S B288240 N-(1-adamantyl)-4-chloro-3-methoxybenzenesulfonamide

N-(1-adamantyl)-4-chloro-3-methoxybenzenesulfonamide

Cat. No. B288240
M. Wt: 355.9 g/mol
InChI Key: MTNKUWOYQAGIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-4-chloro-3-methoxybenzenesulfonamide, also known as ACSF3, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to block certain ion channels in the brain, which has led to its use in a variety of studies related to neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-chloro-3-methoxybenzenesulfonamide involves its ability to block ion channels in the brain, particularly the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity, which is necessary for learning and memory processes. By blocking this receptor, this compound can be used to study the effects of NMDA receptor blockade on synaptic plasticity and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to block the NMDA receptor. This receptor is involved in a variety of processes in the brain, including synaptic plasticity, learning, and memory. By blocking this receptor, this compound can be used to study the effects of NMDA receptor blockade on these processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(1-adamantyl)-4-chloro-3-methoxybenzenesulfonamide in lab experiments is its ability to selectively block the NMDA receptor. This allows researchers to study the effects of NMDA receptor blockade on specific processes in the brain, without affecting other receptors or processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(1-adamantyl)-4-chloro-3-methoxybenzenesulfonamide. One potential area of research is in the development of new drugs that target the NMDA receptor, based on the structure and mechanism of action of this compound. Another potential area of research is in the study of the effects of NMDA receptor blockade on neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, research could focus on the development of new methods for synthesizing this compound, in order to improve its purity and reduce potential toxicity.

Synthesis Methods

The synthesis of N-(1-adamantyl)-4-chloro-3-methoxybenzenesulfonamide involves the reaction of 1-adamantylamine with 4-chloro-3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield the final compound.

Scientific Research Applications

N-(1-adamantyl)-4-chloro-3-methoxybenzenesulfonamide has been used in a variety of scientific research applications, particularly in studies related to the nervous system. One of the primary uses of this compound is in the study of ion channels in the brain, particularly the NMDA receptor. This compound has been shown to block the NMDA receptor, which is involved in learning and memory processes, making it a valuable tool for studying these processes.

properties

Molecular Formula

C17H22ClNO3S

Molecular Weight

355.9 g/mol

IUPAC Name

N-(1-adamantyl)-4-chloro-3-methoxybenzenesulfonamide

InChI

InChI=1S/C17H22ClNO3S/c1-22-16-7-14(2-3-15(16)18)23(20,21)19-17-8-11-4-12(9-17)6-13(5-11)10-17/h2-3,7,11-13,19H,4-6,8-10H2,1H3

InChI Key

MTNKUWOYQAGIEI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.